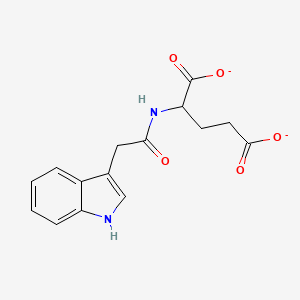

Indole-3-acetyl-glutamate

Description

Contextualizing Indole-3-acetyl-glutamate within Auxin Metabolism and Homeostasis

The maintenance of appropriate levels of free indole-3-acetic acid (IAA) is critical for normal plant growth and development, influencing processes from cell division and elongation to organ formation. researchgate.netnih.govwikipedia.org Plants employ a sophisticated system to manage their IAA pools, which involves biosynthesis, transport, catabolism, and the formation of conjugates. researchgate.netumn.edu this compound is one such conjugate, serving as a component in the homeostatic regulation of auxin. medchemexpress.com

Conjugation of IAA to amino acids, such as glutamate (B1630785), is a pivotal metabolic process. frontiersin.org This process is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family. frontiersin.org While some IAA conjugates can be hydrolyzed to release free IAA, effectively acting as a reversible storage form, this compound, along with indole-3-acetyl-aspartate, is often considered a product destined for catabolism or long-term storage, thereby representing a mechanism for the irreversible deactivation of auxin in some species. oup.comfrontiersin.org For instance, in Arabidopsis, refeeding experiments showed that this compound was not hydrolyzed back to IAA to a significant extent. nih.gov However, in other plant systems like the diploid strawberry, this compound and indole-3-acetyl-aspartate are hydrolyzed in growing seedlings to provide a source of free IAA. umn.edunih.gov

The relative abundance of different IAA conjugates can vary significantly between plant species and even different tissues within the same plant. frontiersin.orgnih.govresearchgate.net In Arabidopsis thaliana seedlings, for example, this compound is present at relatively low levels compared to the total IAA pool. nih.gov In contrast, in soybean seeds, conjugates with aspartate and glutamate account for almost all of the bound IAA. nih.govoup.com This highlights the diverse strategies plants utilize to fine-tune their auxin responses.

The metabolic fate of this compound can also differ from other IAA-amino acid conjugates. Studies in Arabidopsis have shown that while indole-3-acetyl-aspartate can be further oxidized, this compound does not appear to be further metabolized under the same conditions. nih.gov This suggests distinct regulatory pathways and roles for these closely related auxin conjugates.

Table 1: Levels of this compound and Related Compounds in Different Plant Species

| Plant Species | Tissue | Compound | Concentration | Reference |

| Arabidopsis thaliana (wild-type) | 9-day-old seedlings | This compound | 3.5 +/- 1.6 ng/g fresh weight | nih.gov |

| Arabidopsis thaliana (mutant) | 9-day-old seedlings | This compound | 1.8 +/- 0.3 ng/g fresh weight | nih.gov |

| Glycine max L. cv Hark | Seeds | This compound | 7.4 micromoles/kg | nih.govoup.com |

Historical Perspectives on this compound Research in Plant Systems

The study of auxin conjugates dates back to the mid-20th century, with initial discoveries focusing on indole-3-acetyl-aspartate. oup.com The identification and characterization of this compound came later as analytical techniques, particularly gas chromatography-mass spectrometry (GC/MS), became more sophisticated.

A significant milestone in the research of this compound was its definitive identification and quantification in seeds of the soybean, Glycine max L., in the mid-1980s. nih.govoup.com This research established that conjugates with glutamate and aspartate were the primary forms of bound IAA in this important crop species. nih.govoup.com

Early investigations into auxin metabolism often involved feeding plants with exogenous IAA and analyzing the resulting metabolites. These studies were crucial in identifying this compound as a primary product of IAA metabolism in various plant tissues. nih.gov For example, research on cucumber shoot tissue also identified the natural occurrence of this compound alongside indole-3-acetyl-aspartate. oup.com

The development of highly sensitive liquid chromatography-mass spectrometry (LC-MS) methods has further advanced our understanding of the dynamics of this compound and other auxin metabolites. umn.edu These techniques have allowed for the precise quantification of very low levels of these compounds in different plant tissues and developmental stages, providing deeper insights into their physiological roles. umn.edunih.gov

More recent research has focused on the enzymatic basis of this compound formation, identifying the GH3 family of enzymes as responsible for the conjugation of IAA to amino acids. frontiersin.org The cloning of genes involved in both the synthesis and potential hydrolysis of auxin conjugates has opened up new avenues for understanding the complex regulation of auxin homeostasis. nih.gov The ongoing exploration of the metabolic networks of auxin, including the role of this compound, continues to be an active area of plant science research. umn.edu

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O5-2 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate |

InChI |

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/p-2 |

InChI Key |

YRKLGWOHYXIKSF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis of Indole 3 Acetyl Glutamate

Enzymatic Pathways in Indole-3-acetic Acid Conjugation to Glutamate (B1630785)

The conjugation of IAA to amino acids is a well-established mechanism for auxin inactivation and storage. researchgate.net Specifically, the formation of amide-linked conjugates, such as Indole-3-acetyl-aspartate (IAA-Asp) and Indole-3-acetyl-glutamate (IAA-Glu), is generally considered a pathway for the irreversible degradation of IAA. oup.comtandfonline.comwur.nl When plants are supplied with IAA, IAA-Glu is identified as one of the primary metabolic products. oup.com Refeeding experiments have shown that conjugates like IAA-Glu are not hydrolyzed back to free IAA to any significant degree, confirming their role as catabolic products. oup.com

The central players in the synthesis of IAA-Glu are the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases. researchgate.netnih.gov These enzymes catalyze the ATP-dependent conjugation of amino acids to various acyl acids, including plant hormones like IAA. researchgate.netnih.gov By forming these conjugates, GH3 enzymes play a pivotal role in maintaining phytohormone homeostasis. researchgate.netmdpi.com The reaction mechanism is a two-step process: first, the GH3 enzyme uses ATP to adenylate the carboxyl group of the acyl acid substrate (like IAA), forming an activated acyl-adenylate intermediate. In the second step, this intermediate reacts with an amino acid (like glutamate) to produce the final amino acid conjugate and AMP. nih.govnih.gov

The GH3 enzyme family in the model plant Arabidopsis thaliana is classified into three main groups based on sequence similarity and substrate preference. mdpi.com Group II GH3 enzymes are known to function as IAA-amido synthetases, catalyzing the conjugation of IAA to various amino acids. mdpi.com Several members of this group, including AtGH3.2, AtGH3.3, AtGH3.4, AtGH3.5, AtGH3.6, and AtGH3.17, have been shown to use acidic amino acids such as aspartate and glutamate as substrates. nih.govoup.comsemanticscholar.orgnih.gov

AtGH3.17, also known as VAS2, is noted for its specificity for IAA and its role in regulating local auxin levels in response to environmental cues like shade and temperature. nih.gov Biochemical assays have confirmed that AtGH3.17 utilizes glutamate for the conjugation reaction. nih.gov While some GH3 proteins can conjugate multiple types of auxins, AtGH3.17 is highly specific for IAA. nih.gov

| Enzyme | Primary Acyl Acid Substrate | Amino Acid Substrates | Reference |

|---|---|---|---|

| AtGH3.2 (YDK1) | IAA | Aspartate, Glutamate | nih.govoup.com |

| AtGH3.5 (WES1) | IAA, PAA, BA | Aspartate | nih.govpnas.org |

| AtGH3.6 (DFL1) | IAA | Aspartate, Glutamate | oup.com |

| AtGH3.17 (VAS2) | IAA | Glutamate | nih.gov |

The GH3 family in plants like Arabidopsis consists of multiple genes, suggesting a degree of functional redundancy. Several Group II GH3 enzymes can conjugate IAA with the same amino acids, indicating that they may have overlapping functions. For instance, multiple GH3 proteins share nearly identical binding sites for the acyl acid substrate. pnas.orgwustl.edu While these enzymes share the common function of conjugating IAA, they often exhibit distinct roles in plant development, which can be attributed to differences in their tissue-specific expression patterns and regulation by various hormones. mdpi.com This redundancy provides a robust system for the precise control of auxin levels across different tissues and developmental stages. For example, if one GH3 gene is non-functional, others with similar substrate specificities might compensate to maintain auxin homeostasis.

Indole-3-acetic acid is the direct precursor for the biosynthesis of this compound. medchemexpress.comresearchgate.net The conjugation reaction, catalyzed by GH3 enzymes, attaches a glutamate molecule to the carboxyl group of an IAA molecule. researchgate.net Studies have demonstrated that increasing the concentration of free IAA, either through endogenous overproduction or exogenous application, leads to a significant increase in the levels of IAA-amino acid conjugates, including IAA-Glu. oup.comwur.nloup.com This demonstrates a direct substrate-product relationship and highlights the role of this conjugation pathway in managing excess auxin.

Role of GRETCHEN HAGEN 3 (GH3) Acyl Acid Amido Synthetases

Genetic Regulation of this compound Biosynthesis

The biosynthesis of IAA-Glu is intrinsically linked to the genetic regulation of the enzymes that catalyze its formation. The primary control point is the transcriptional regulation of the GH3 genes.

The expression of GH3 genes is tightly controlled and often responsive to auxin levels, forming a negative feedback loop. The first GH3 gene discovered was identified as a gene that is rapidly induced by auxin. mdpi.com This holds true for many Group II GH3 genes, which are considered early auxin-responsive genes. oup.com

Metabolism and Catabolism of Indole 3 Acetyl Glutamate

Hydrolysis of Indole-3-acetyl-glutamate to Free Indole-3-acetic Acid

The conjugation of IAA to amino acids, such as glutamate (B1630785), is a mechanism for plants to store and inactivate auxin. cuni.czoup.com These conjugates can be hydrolyzed to release free, biologically active IAA, allowing for rapid changes in auxin levels when needed. cuni.czresearchgate.net While conjugates like IAA-aspartate and IAA-glutamate were once considered primarily intermediates for irreversible degradation, evidence shows they can also serve as a source of free IAA through hydrolysis. researchgate.netnih.gov For instance, in diploid strawberry (Fragaria vesca) achenes, stored this compound (identified as IAglu) is hydrolyzed during seedling growth to provide a source of free IAA. researchgate.netnih.gov This indicates that IAA-Glu can function as a reversible storage form of auxin. pnas.orgnih.gov

The enzymatic release of free IAA from amide-linked conjugates like IAA-Glu is carried out by a specific class of enzymes known as amidohydrolases. cuni.cz These enzymes belong to the M20 family of peptidases and are crucial for regulating the pool of active auxin within the plant. oup.com

In the model plant Arabidopsis thaliana, a family of seven amidohydrolases, including IAA-LEUCINE RESISTANT1 (ILR1), ILR1-LIKE (ILL) proteins, and IAA-ALANINE RESISTANT3 (IAR3), is responsible for cleaving IAA-amino acid conjugates. cuni.czoup.comnih.gov These enzymes, such as ILR1, ILL1, ILL2, and IAR3, catalyze the hydrolysis of various IAA-amino acid conjugates to release free IAA. nih.govoup.com The expression of the genes encoding these hydrolases occurs in distinct but overlapping patterns, suggesting that each enzyme may have both unique and redundant roles in auxin homeostasis. nih.gov The collective action of this enzyme family contributes to the free IAA pool, which is essential for processes like seedling germination. nih.gov

The in vitro substrate specificity of the Arabidopsis amidohydrolase family has been studied extensively. While enzymes like ILR1, IAR3, and ILL2 efficiently hydrolyze conjugates such as IAA-Leucine and IAA-Alanine, they are not effective at hydrolyzing IAA-glutamate. nih.gov Feeding experiments with Arabidopsis plants also indicated that IAA-Glu is relatively stable and not readily metabolized back to free IAA. nih.gov

However, a more recent model of auxin metabolism proposes that IAA-glutamate, along with IAA-aspartate, acts as a key storage form that can be reverted to IAA by the action of ILR1/ILL amidohydrolases. pnas.orgnih.gov This suggests a more complex regulatory role for these enzymes and their substrates than previously understood. While some members of the family show low activity towards IAA-Glu in Arabidopsis, the hydrolysis of this conjugate is clearly demonstrated in other species like strawberry, where it serves as a direct precursor to free IAA for seedling growth. nih.gov

| Enzyme | Preferred Substrate(s) | Activity on IAA-Glutamate (in vitro, Arabidopsis) | Reference(s) |

| ILR1 | IAA-Leucine, IAA-Phenylalanine | Not efficiently hydrolyzed | nih.govnih.gov |

| IAR3 | IAA-Alanine | Not efficiently hydrolyzed | nih.govnih.gov |

| ILL2 | IAA-Alanine | Not efficiently hydrolyzed | nih.govnih.gov |

Mechanisms of Amidohydrolase Activity

Oxidative Catabolism of this compound

In addition to hydrolysis, IAA-Glu can undergo irreversible oxidative catabolism. This pathway serves to permanently remove auxin from the active pool and is a key mechanism for maintaining auxin homeostasis. researchgate.netcore.ac.uk This process involves the oxidation of the indole (B1671886) ring of the IAA moiety while it is still conjugated to glutamate.

The primary oxidative pathway for IAA involves its conversion to 2-oxoindole-3-acetic acid (oxIAA). core.ac.uknih.gov A major route for this conversion involves the initial conjugation of IAA to amino acids like aspartate or glutamate, followed by oxidation. nih.govfrontiersin.org Specifically, this compound is oxidized to form 2-Oxthis compound (oxIAA-Glu). pnas.orgfrontiersin.orgnih.gov

This metabolite has been identified as an endogenous compound in plants such as Arabidopsis and lychee leaves. frontiersin.orgnih.gov While not always detected directly in tissues, its presence in the surrounding medium of stressed rice plants suggests its formation and subsequent transport. frontiersin.orgnih.gov The formation of oxIAA-Glu is a critical step in a major pathway of auxin inactivation. nih.govfrontiersin.org Following its formation, oxIAA-Glu can be hydrolyzed by ILR1/ILL amidohydrolases to release the inactive catabolite, oxIAA. pnas.orgnih.govfrontiersin.org

The enzymes responsible for the oxidation of IAA and its conjugates belong to the DIOXYGENASE FOR AUXIN OXIDATION (DAO) family. nih.govoup.com These are 2-oxoglutarate-dependent Fe(II) dioxygenases that catalyze the conversion of active IAA into the biologically inactive oxIAA. nih.govresearchgate.net In Arabidopsis, the AtDAO1 and AtDAO2 enzymes are key regulators of this process. core.ac.ukoup.com

Research has established that DAO enzymes act directly on IAA-amino acid conjugates. nih.gov Specifically, DAO1 has been shown to irreversibly oxidize IAA-glutamate to 2-Oxthis compound (oxIAA-Glu). pnas.orgnih.gov This finding integrated the two major auxin inactivation pathways—conjugation and oxidation—into a single, predominant catabolic route where conjugation by GH3 enzymes precedes oxidation by DAO enzymes. nih.govfrontiersin.org The DAO-mediated oxidation of IAA-Glu is therefore a crucial control point for regulating the levels of active auxin in plants. core.ac.uknih.gov

Subsequent Hydrolysis of Oxidized Conjugates

A key step in the irreversible catabolism of auxin involves the oxidation of its amino acid conjugates. nih.gov this compound is a direct substrate for oxidation, a reaction catalyzed by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1). nih.gov This process converts IAA-Glu into its oxidized form, 2-oxthis compound (oxIAA-Glu). nih.gov

Following this oxidation, the resulting oxIAA-Glu conjugate undergoes hydrolysis. This reaction is carried out by amidohydrolases, such as INDOLE-3-ACETIC ACID-LEUCINE RESISTANT1 (ILR1) and its homologs (ILLs). nih.govresearchgate.net The hydrolysis of oxIAA-Glu cleaves the amide bond, releasing the inactive auxin catabolite, 2-oxindole-3-acetic acid (oxIAA). nih.gov This two-step process—oxidation followed by hydrolysis—represents a terminal pathway for auxin inactivation, as oxIAA cannot be converted back to biologically active IAA. nih.govnih.gov

Table 1: Hydrolysis of Oxidized this compound

| Substrate | Enzyme | Product | Metabolic Significance |

|---|---|---|---|

| 2-oxthis compound (oxIAA-Glu) | ILR1/ILL Amidohydrolases | 2-oxindole-3-acetic acid (oxIAA) | Final step in the irreversible degradation of the auxin conjugate. nih.govresearchgate.net |

Interplay Between Conjugation, Hydrolysis, and Oxidative Degradation in Auxin Homeostasis

The regulation of auxin levels is a dynamic process involving a delicate balance between biosynthesis, transport, and metabolic inactivation through conjugation, hydrolysis, and degradation. nih.govnih.govoup.com this compound is a central molecule in this homeostatic network, linking reversible storage with irreversible breakdown pathways. nih.govmdpi.com

Conjugation: When levels of free IAA become excessive, plants employ a detoxification mechanism by conjugating IAA to amino acids. frontiersin.orgnih.gov Enzymes from the GRETCHEN HAGEN 3 (GH3) family catalyze the formation of amide-linked conjugates, including IAA-Glu. nih.govmdpi.comoup.com This process effectively removes active IAA from the cellular pool. Studies in Arabidopsis show that while the steady-state level of IAA-Glu is normally low (approximately 3.5 ng/g fresh weight in seedlings), its synthesis is markedly induced by high concentrations of IAA. nih.govresearchgate.net

Hydrolysis and Storage: IAA-amino acid conjugates can serve as a pool of stored auxin. Amidohydrolases of the ILR1/ILL family can hydrolyze conjugates like IAA-Glu to release free, active IAA. nih.govresearchgate.net This reversibility allows the plant to quickly increase local auxin concentrations when needed for developmental processes. researchgate.netnih.gov

Oxidative Degradation: The predominant pathway for the permanent inactivation of auxin involves the GH3-ILR1-DAO system. nih.gov In this pathway, GH3 enzymes first create IAA-Glu. Instead of being hydrolyzed back to IAA, this conjugate is targeted by the DAO1 dioxygenase for oxidation into oxIAA-Glu. nih.govmdpi.com Subsequently, ILR1/ILL hydrolases act on oxIAA-Glu to release the inactive catabolite oxIAA. nih.gov This entire sequence ensures that excess auxin is efficiently and irreversibly removed. researchgate.net

The interplay between these pathways provides a sophisticated control mechanism. Conjugation via GH3 enzymes acts as a critical node, directing IAA towards either temporary storage (reversible hydrolysis) or permanent disposal (oxidation followed by hydrolysis). mdpi.com This system allows plants to maintain auxin homeostasis under varying physiological and environmental conditions, which is essential for coordinating virtually all aspects of their life cycle. nih.govoup.com

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme Family | Reaction Catalyzed | Role in Auxin Homeostasis |

|---|---|---|

| GRETCHEN HAGEN 3 (GH3) | IAA + Glutamate → this compound (IAA-Glu) | Conjugation of excess IAA, marking it for storage or degradation. nih.govmdpi.com |

| ILR1/ILL Amidohydrolases | IAA-Glu → IAA + Glutamate | Releases active IAA from stored conjugates. nih.govresearchgate.net |

| DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) | IAA-Glu → 2-oxthis compound (oxIAA-Glu) | Oxidation of the conjugate, committing it to irreversible degradation. nih.gov |

| ILR1/ILL Amidohydrolases | oxIAA-Glu → 2-oxindole-3-acetic acid (oxIAA) | Hydrolysis of the oxidized conjugate to release an inactive catabolite. nih.gov |

Biological Roles and Physiological Significance of Indole 3 Acetyl Glutamate in Plants

Indole-3-acetyl-glutamate as a Storage Form and Transport Intermediate of Auxin

This compound serves as a significant, albeit often transient, storage form of auxin in plants. medchemexpress.commedchemexpress.com The conjugation of IAA to glutamate (B1630785) renders the hormone inactive, allowing the plant to sequester excess auxin and prevent unintended physiological responses. frontiersin.org This pool of conjugated auxin can be stored within cells and tissues, ready to be converted back to free IAA when and where it is needed. medchemexpress.commedchemexpress.com In many plant species, amide-linked conjugates like IAGlu constitute a substantial portion of the total IAA pool. researchgate.net For example, in the dicot Arabidopsis, amide conjugates can represent up to 90% of the total IAA content. frontiersin.orgresearchgate.net

A primary role for IAGlu as a storage form is evident in seeds. In the achenes of the diploid strawberry (Fragaria vesca), this compound, along with indole-3-acetyl-aspartate (IAAsp), are the principal stored auxin amino acid conjugates. nih.govresearchgate.net These stored conjugates act as a precursor pool of auxin that is mobilized during germination to support the growth of the new seedling. nih.govresearchgate.net Similarly, IAGlu has been identified in the seeds of soybeans (Glycine max), where it is believed to function as a source of IAA during the critical early stages of plant development. uv.mx

Contribution of this compound to Indole-3-acetic Acid Homeostasis

The regulation of cellular concentrations of free indole-3-acetic acid (IAA) is paramount for normal plant growth and development, a process known as IAA homeostasis. medchemexpress.comnih.gov This delicate balance is maintained through a combination of biosynthesis, transport, and inactivation pathways, including both irreversible degradation and reversible conjugation. frontiersin.orgresearchgate.net this compound (IAGlu) is a key player in this homeostatic regulation. medchemexpress.commedchemexpress.com

The synthesis of IAGlu from IAA and glutamate is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family, which function as IAA-amido synthetases. frontiersin.orgbiorxiv.org These enzymes are part of an early auxin-response gene family and are crucial for preventing the accumulation of excessive levels of free IAA. researchgate.net By converting active IAA into the inactive IAGlu conjugate, the GH3 pathway effectively removes active auxin from the cellular pool, thus modulating auxin-dependent responses. biorxiv.org

Conversely, the release of free IAA from the IAGlu conjugate is accomplished through hydrolysis, a reaction catalyzed by specific amidohydrolases. nih.govresearchgate.net This reversibility allows the plant to tap into the stored pool of IAGlu when auxin is required for developmental processes. nih.gov For instance, in strawberry seedlings, stored IAGlu is hydrolyzed to provide a source of free IAA for growth, demonstrating the dynamic nature of this conjugate in maintaining auxin balance. nih.govresearchgate.net

Research on Arabidopsis mutants has further illuminated the role of IAGlu in IAA homeostasis. In wild-type seedlings, IAGlu is present at relatively low steady-state levels compared to the total conjugated IAA pool. researchgate.net However, disrupting the GH3 pathway can significantly alter the concentrations of both free IAA and its conjugates. In an Arabidopsis mutant where eight group II GH3 genes were knocked out (gh3oct), the levels of IAGlu and IAA-aspartate were drastically reduced in both shoots and roots, leading to an increase in free IAA levels in specific tissues. biorxiv.orgresearchgate.net This highlights the essential function of the GH3-mediated conjugation pathway, including the formation of IAGlu, in controlling the amount of active auxin in the plant. biorxiv.org

| Compound | Tissue | Col-0 (Wild Type) (ng/g FW) | gh3oct (Mutant) (ng/g FW) |

|---|---|---|---|

| IAA | Shoots | Data not specified | Data not specified |

| IAA | Roots | Data not specified | Data not specified |

| IAA-Asp | Shoots | ~15 | Below Limit of Detection |

| IAA-Asp | Roots | ~2 | Below Limit of Detection |

| IAA-Glu | Shoots | ~2.5 | Below Limit of Detection |

| IAA-Glu | Roots | ~0.5 | Below Limit of Detection |

This compound in Plant Development

The transition from a dormant seed to a growing seedling is a critical developmental phase that relies on the mobilization of stored resources, including hormones. This compound (IAGlu) serves as a vital source of auxin during this period. nih.govresearchgate.net In seeds of the diploid strawberry, IAGlu and IAA-aspartate are stored in the achenes. nih.govresearchgate.net Upon germination, these conjugates are hydrolyzed, releasing free indole-3-acetic acid (IAA) that becomes available to the growing embryo and seedling. nih.govresearchgate.net This process is supported by the expression of genes encoding for IAA conjugate formation and hydrolysis throughout embryo development and subsequent seedling growth. nih.gov The controlled release of IAA from IAGlu ensures that the nascent seedling has the necessary auxin to initiate root and shoot development. researchgate.netuv.mx The identification of IAGlu in soybean seeds further suggests this is a conserved mechanism in dicotyledonous plants. uv.mx

The development of the root system, including the growth of the primary root and the formation of lateral roots, is tightly regulated by auxin gradients. The synthesis of this compound (IAGlu) plays a crucial role in shaping these gradients and, consequently, root architecture. The GH3 enzymes, which synthesize IAGlu and other IAA-amino acid conjugates, are key modulators of root development. biorxiv.org By inactivating excess IAA in specific root zones, these enzymes help maintain the cellular auxin homeostasis required for proper cell division and differentiation in the root meristem. biorxiv.org

Studies using Arabidopsis mutants with altered GH3 function have provided direct evidence for this role. For example, inactivating the entire group II of GH3 genes in the gh3oct mutant resulted in an improved and more elaborate root architecture. biorxiv.orgresearchgate.net This change is attributed to locally increased levels of free IAA, which can promote processes like lateral root initiation. biorxiv.org Conversely, overexpression of certain GH3 genes can lead to a decrease in free IAA and inhibit root development. This demonstrates that the formation of IAGlu is a critical metabolic process that plants use to fine-tune auxin levels for optimal root system development. researchgate.net

This compound in Plant Stress Responses

Plants respond to abiotic stresses like high salinity, drought, and osmotic stress by initiating complex signaling cascades that involve various phytohormones, including auxin. nih.govnih.gov The conjugation of indole-3-acetic acid (IAA) to amino acids, forming compounds like this compound (IAGlu), is an important component of these stress adaptation mechanisms. biorxiv.orgbiosynth.com

Under stress conditions, the regulation of auxin homeostasis is critical for survival. nih.gov Studies in Arabidopsis have shown that exposure to salinity and osmotic stress leads to significant changes in the auxin metabolome and the expression of genes involved in auxin conjugation. nih.gov Short-term salt stress can cause a significant reduction in free IAA, which is accompanied by decreased levels of the amino acid conjugates IAA-aspartate and IAGlu. nih.gov However, under long-term stress, there is a tendency for IAA levels to increase, which correlates with an increase in IAGlu levels in the roots. nih.gov This suggests a dynamic role for IAGlu in managing auxin levels over different timescales of stress exposure.

The importance of this pathway in stress tolerance is highlighted by research on Arabidopsis GH3 mutants. A mutant lacking eight group II GH3 enzymes (gh3oct), and therefore deficient in producing IAGlu and other IAA-amino acid conjugates, exhibited increased tolerance to both salinity and drought. biorxiv.orgbiorxiv.org This tolerance was linked to an altered root architecture and locally higher IAA levels, which can be beneficial under water-limiting conditions. biorxiv.org These findings suggest that modulating the GH3 pathway, which controls the synthesis of IAGlu, is a key strategy plants use to cope with adverse environmental conditions. biorxiv.orgbiorxiv.org

| Compound | Condition | Change Compared to Control |

|---|---|---|

| IAA-aspartate (IAA-Asp) | Salinity Stress (100 mM NaCl) | Significantly Decreased |

| IAA-glutamate (IAA-Glu) | Salinity Stress (100 mM NaCl) | Significantly Decreased |

| oxIAA | Salinity Stress (100 mM NaCl) | Slightly Decreased |

| oxIAA | Osmotic Stress (200 mM mannitol) | Slightly Decreased |

Interactions with Other Phytohormones under Stress

Under environmental stress, plants orchestrate complex responses by integrating signals from various phytohormonal pathways. This compound (IAA-Glu), as a product of indole-3-acetic acid (IAA) conjugation, plays a significant role in modulating auxin homeostasis, which in turn influences the plant's interaction with other key stress-related hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), abscisic acid (ABA), and ethylene (B1197577). researchgate.netnih.govfrontiersin.org This crosstalk is crucial for balancing growth with defense and survival under adverse conditions like pathogen attacks, herbivory, drought, and salinity. frontiersin.orgcsic.es

Crosstalk with Jasmonic Acid and Salicylic Acid in Biotic Stress

The interaction between auxin, salicylic acid (SA), and jasmonic acid (JA) forms a critical regulatory network in plant defense against pathogens and herbivores. frontiersin.org SA and JA signaling pathways are often mutually antagonistic, with SA being primarily involved in resistance against biotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and insects. frontiersin.org

Research on soybean's response to the pathogenic oomycete Phytophthora sojae demonstrates a coordinated hormonal response involving IAA-Glu. apsnet.org Upon infection, the levels of IAA and its conjugates, including IAA-Glu, rise significantly. apsnet.org This increase occurs alongside a surge in both SA and JA, indicating a complex interplay rather than a simple antagonistic relationship during this specific interaction. apsnet.org The accumulation of IAA-Glu suggests a mechanism to tightly regulate auxin levels, as excessive IAA can sometimes promote susceptibility. apsnet.org For instance, some pathogens can produce IAA themselves to facilitate infection. apsnet.org The concurrent rise in these hormones highlights a multifaceted defense strategy where the plant modulates growth and defense pathways simultaneously. apsnet.org

In the case of herbivory, studies on Nicotiana attenuata show that IAA is rapidly induced upon attack by insects like Manduca sexta. oup.com This herbivore-induced IAA accumulation acts in concert with jasmonates to regulate the systemic production of chemical defenses. oup.com The formation of IAA conjugates like IAA-Glu is an integral part of managing these rapid hormonal fluxes.

Table 1: Relative Phytohormone and Metabolite Levels in Soybean Roots During Phytophthora sojae Infection

This table summarizes the observed trends in the levels of key phytohormones and related metabolites in soybean roots following inoculation with P. sojae, as reported in scientific studies. The data reflects changes at later stages of infection (e.g., 48-72 hours post-inoculation) where significant accumulation was noted. apsnet.org

| Compound | Change in Inoculated Roots (vs. Mock) | Implied Role in Stress Response |

| Indole-3-acetic acid (IAA) | Significantly Higher | Regulation of plant defense and development; potential susceptibility factor. apsnet.org |

| This compound (IAA-Glu) | Significantly Higher | Permanent inactivation/catabolism of IAA to maintain homeostasis. apsnet.org |

| Salicylic acid (SA) | Higher | Activation of defense pathways against biotrophic/hemibiotrophic pathogens. apsnet.org |

| Jasmonic acid (JA) | Higher | Activation of defense responses, particularly in later stages of infection. apsnet.org |

Crosstalk with Abscisic Acid and Ethylene in Abiotic Stress

Abiotic stresses such as drought and salinity trigger a different suite of hormonal interactions, with abscisic acid (ABA) playing a central role. csic.esfrontiersin.org Auxin homeostasis, including the synthesis of IAA-Glu, is deeply intertwined with ABA signaling to manage plant responses to water deficit. csic.esfrontiersin.orgnih.gov

Under drought conditions, maintaining an appropriate level of active auxin is critical for survival. Studies in Medicago sativa have shown that enhanced IAA production can improve drought tolerance. frontiersin.org This improved tolerance is linked to a significant modulation of the ABA signaling pathway. Plants with higher IAA levels exhibited a strong repression of the gene MtAAO3, which is involved in ABA biosynthesis. frontiersin.org This suggests that by controlling auxin levels, partly through conjugation to forms like IAA-Glu, the plant can fine-tune its primary stress hormone (ABA) response to prevent excessive growth inhibition and leaf senescence. frontiersin.org

The crosstalk also involves ethylene, another hormone integral to stress responses. researchgate.net The interaction between auxin and ethylene is well-established in regulating root system architecture, a key adaptive trait under drought and nutrient stress. researchgate.netnih.gov Stress-induced ethylene can stimulate auxin synthesis, while auxin can also promote ethylene production, forming a feedback loop that remodels root growth for better water acquisition. researchgate.net The conjugation of IAA to glutamate is a key process that helps regulate the local auxin concentrations driving these developmental changes.

Table 2: Summary of Key Gene Expression Changes in Medicago sativa Under Drought Stress in Relation to IAA Production

This table summarizes findings on how drought stress affects the expression of genes related to ABA and ethylene signaling in Medicago sativa plants nodulated by either a wild-type rhizobium strain (Normal IAA) or an IAA-overproducing strain (High IAA). frontiersin.org

| Gene Category | Gene (Example) | Effect of Drought (Normal IAA) | Effect of Drought (High IAA) | Interpretation |

| ABA Biosynthesis | MtAAO3 | Significantly Induced | Strongly Repressed | High IAA levels suppress ABA synthesis under drought, potentially reducing stress-induced senescence. frontiersin.org |

| ABA Signaling | SnRK2 family | Induced | No significant change | Plants with high IAA avoid the strong activation of ABA signaling pathways under stress. frontiersin.org |

| Ethylene Signaling | Key positive regulators | Induced | No significant change | High IAA levels prevent the induction of ethylene signaling, which is often associated with stress responses. frontiersin.org |

Analytical Methodologies for Indole 3 Acetyl Glutamate Quantification and Characterization

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become the cornerstone for the analysis of plant hormones and their metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities. It is frequently coupled with chromatographic separation techniques to resolve IAA-Glu from other related compounds in plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) represents a classic and powerful tool for the identification of indole (B1671886) compounds. Although less common now for routine quantification compared to LC-MS, it has been pivotal in the initial discovery and structural confirmation of IAA-Glu. A key requirement for GC-MS analysis of non-volatile compounds like IAA-Glu is a derivatization step to increase their volatility and thermal stability.

In a foundational study, Indole-3-acetyl-glutamate was successfully isolated and identified from seeds of the soybean (Glycine max L.). nih.gov The analytical strategy involved the conversion of the native compound into its bis-methyl ester derivative. This derivatization allowed the compound to be volatilized and separated by gas chromatography, with subsequent mass spectrometry providing the definitive structural identification. nih.gov Isotope dilution GC-MS assays have also been developed, demonstrating the technique's utility for quantitative analysis of indole-3-acetic acid (IAA) and its precursors. nih.gov

| Parameter | Details | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Sample Matrix | Seeds of Glycine max L. cv Hark | nih.gov |

| Key Finding | First identification of endogenous this compound | nih.gov |

| Derivatization | Conversion to bis-methyl ester | nih.gov |

| Quantification | 7.4 micromoles per kilogram of soybean seeds | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant method for the quantitative analysis of IAA-Glu and other auxin metabolites in plant tissues. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) significantly enhances separation efficiency and reduces analysis time. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of low-abundance metabolites from small amounts of tissue (50-100 mg). nih.gov

The typical workflow involves sample extraction, partial purification via solid-phase extraction (SPE), and then analysis by UHPLC coupled to a tandem mass spectrometer, often with an electrospray ionization (ESI) source. researchgate.netmdpi.com ESI is a soft ionization technique that typically generates a protonated molecule ([M+H]⁺) in positive ion mode or a deprotonated molecule ([M-H]⁻) in negative ion mode. mdpi.commdpi.com

Quantification is most reliably achieved using multiple reaction monitoring (MRM), where a specific precursor ion for IAA-Glu is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govmdpi.com This highly specific detection method minimizes interference from the complex plant matrix. For instance, in the analysis of free IAA, the fragmentation of the protonated molecule at m/z 176.1 results in a characteristic quinolinium ion at m/z 130.0. mdpi.com Similar specific transitions are established for IAA-Glu to ensure accurate detection. The detection limits for IAA amino acid conjugates using these methods are exceptionally low, often in the femtomole range (0.4-2.9 fmol). researchgate.net

| Parameter | Typical Specification | Source |

| Instrumentation | UHPLC coupled to a tandem quadrupole mass spectrometer (QQQ) | nih.govmdpi.com |

| Separation Column | Reversed-phase C18 | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sensitivity | Low femtomole (fmol) range | nih.govresearchgate.net |

| Sample Requirement | 20-100 mg of plant tissue | nih.govresearchgate.net |

Application of Stable Isotope-Labeled Internal Standards (e.g., this compound-d4)

For accurate and precise quantification in mass spectrometry, the use of stable isotope-labeled internal standards is indispensable. These standards are analogues of the target analyte (in this case, IAA-Glu) in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For example, an this compound-d4 standard would contain four deuterium atoms.

These labeled compounds are added to the sample at the very beginning of the extraction process. nih.gov Because they are chemically identical to the endogenous analyte, they co-elute chromatographically and experience the same losses during sample preparation and purification. They also experience similar ionization efficiencies or suppression effects in the ESI source. nih.gov However, because of their higher mass, they are easily distinguished from the unlabeled, endogenous compound by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to the known concentration of the spiked internal standard, precise quantification can be achieved, correcting for any experimental variations. nih.gov

In Vitro and In Planta Assays for Enzyme Activity

Understanding the metabolism of IAA-Glu requires studying the enzymes that catalyze its formation and cleavage. In vitro assays using purified recombinant enzymes and in planta analyses provide crucial insights into enzyme kinetics and substrate specificity.

The formation of IAA-Glu is catalyzed by members of the GH3 family of acyl acid amido synthetases. nih.gov The activity of these enzymes can be determined by incubating the purified protein with its substrates: IAA, L-glutamate, and ATP. researchgate.net The reaction progress is monitored by taking samples at different time points and quantifying the amount of IAA-Glu produced. LC-MS/MS is the preferred method for this quantification due to its ability to directly and sensitively measure the product. wustl.edunih.gov Such assays have been used to determine the kinetic parameters for various GH3 enzymes, revealing their specificities for different amino acid substrates. nih.gov For example, while some GH3 enzymes show the highest activity with glutamate (B1630785), others may prefer aspartate or other amino acids. nih.govresearchgate.net

Conversely, the cleavage of IAA-Glu to release free, active IAA is performed by amidohydrolases. nih.gov The activity of these enzymes can be assayed in a similar manner, by incubating the enzyme with IAA-Glu as the substrate and measuring the formation of free IAA over time.

Genetic Approaches in Studying this compound Metabolism

Genetic tools, particularly the analysis of mutants, have been instrumental in elucidating the in vivo roles of the enzymes involved in IAA-Glu metabolism. By disrupting the genes that code for these enzymes, researchers can observe the resulting changes in the plant's phenotype and its metabolic profile, including the levels of IAA-Glu.

Functional genomics studies using knockout mutants have provided definitive evidence for the role of specific genes in IAA-Glu metabolism. In Arabidopsis thaliana, the group II GH3 enzymes are known to conjugate IAA to amino acids. biorxiv.org To investigate their collective function, researchers created an octuple knockout mutant (gh3oct) in which all eight group II GH3 genes were disrupted. biorxiv.orgnih.gov

Analysis of this gh3oct mutant yielded a crucial finding: while the formation of Indole-3-acetyl-aspartate (IAA-Asp) was completely abolished, detectable levels of IAA-Glu remained. biorxiv.orgnih.gov This result strongly indicates that while group II GH3s are major contributors to IAA-amino acid conjugation, other GH3 or GH3-like enzymes must exist in Arabidopsis that are capable of synthesizing IAA-Glu. biorxiv.orgnih.gov

On the other side of the metabolic pathway, mutants in amidohydrolase genes have demonstrated the importance of IAA-conjugate hydrolysis. For example, the ilr1 mutant in Arabidopsis is insensitive to exogenous IAA-Leucine because it lacks the specific amidohydrolase required to cleave this conjugate and release active IAA. nih.gov This highlights the role of these hydrolases in activating the stored auxin pool.

| Mutant Line | Gene(s) Disrupted | Key Finding Regarding IAA-Glu | Source |

| Arabidopsis gh3oct | All 8 group II GH3 genes (GH3.1-6, GH3.9, GH3.17) | IAA-Asp levels are undetectable, but IAA-Glu is still present, suggesting the existence of other enzymes that synthesize IAA-Glu. | biorxiv.orgnih.gov |

| Arabidopsis ilr1 | ILR1 (IAA-Leu Resistant 1) amidohydrolase | Demonstrates the role of amidohydrolases in cleaving IAA-amino acid conjugates to release free IAA, though this specific mutant is for IAA-Leu. | nih.gov |

Transcriptomic and Proteomic Investigations

Direct transcriptomic and proteomic studies specifically investigating the effects of this compound are not extensively available in current scientific literature. However, valuable insights can be inferred from research on its constituent molecules: Indole-3-acetic acid (IAA) and glutamate. These studies provide a foundational understanding of the potential molecular pathways and protein expression changes that may be influenced by this compound.

Transcriptomic Investigations:

Transcriptomic analyses have revealed significant changes in gene expression in response to both IAA and glutamate in various organisms.

In bacteria such as Bradyrhizobium japonicum, a nitrogen-fixing endosymbiont of soybean plants, exposure to IAA led to differential expression of approximately 15% of its genome. plos.org A study identified 1,323 genes that were differentially expressed, with 619 being up-regulated and 704 down-regulated. plos.org Notably, many of the induced genes were associated with general stress responses, including heat, cold, oxidative, osmotic, and desiccation stress. plos.org This suggests that IAA can trigger a generalized stress response in bacteria. plos.org Furthermore, IAA treatment was found to stimulate biofilm formation and the production of exopolysaccharides (EPS). plos.org

In the context of neuroscience, studies on the effects of glutamate on the mouse brain have shown that chronic excess of this neurotransmitter leads to the upregulation of genes associated with oxidative stress, cell injury, and inflammation. nih.gov Concurrently, there is an increased expression of genes related to nervous system development, neuronal growth, and synaptic transmission, indicating potential compensatory mechanisms to protect against stress and promote synaptic re-establishment. nih.govkansascity.edu A key gene in the neurite growth network, the kinase Ptk2b, was significantly up-regulated in response to elevated glutamate levels. nih.gov

Interactive Data Table: Summary of Transcriptomic Findings for IAA and Glutamate

| Compound | Organism/System | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Associated Biological Processes | Reference |

| Indole-3-acetic acid (IAA) | Bradyrhizobium japonicum | General stress response genes (heat, cold, oxidative, osmotic, desiccation), Exopolysaccharide (EPS) biosynthesis genes | Not specified in detail | Stress tolerance, Biofilm formation | plos.org |

| Glutamate | Mouse Brain (Hippocampus) | Oxidative stress, Cell injury, Inflammation, Nervous system development, Neuronal growth (e.g., Ptk2b), Synaptic transmission, Huntington's disease signaling pathway | Not specified in detail | Neuroprotection, Neurite growth, Synaptic plasticity, Compensatory responses to excitotoxicity | nih.govkansascity.edu |

Proteomic Investigations:

Proteomic studies offer a complementary view by examining the changes in protein expression and abundance.

Label-free quantitative proteomic analysis of the bacterium Pseudomonas sp. strain LY1 in response to IAA revealed 227 proteins with differential abundances. nih.gov Of these, 97 proteins were highly abundant in the presence of IAA. nih.gov These upregulated proteins were primarily involved in IAA degradation, stress response, and membrane-related processes. nih.gov This indicates that at a protein level, the organism adapts by enhancing its capacity to metabolize IAA while mitigating cellular stress. nih.gov

In the mammalian central nervous system, proteomic analysis of glutamatergic synapses has been crucial for understanding their molecular composition. While not a direct study of the effects of glutamate exposure, research on the protein makeup of these synapses provides a catalog of proteins that are fundamental to glutamate signaling. For instance, proteomic analysis of vesicular glutamate transporter 3 (VGluT3) containing membrane vesicles from auditory inner hair cells identified numerous proteins involved in synaptic vesicle trafficking and presynaptic activity. nih.gov Among the proteins enriched after the onset of hearing were VAMP-7, syntaxin-7, syntaxin-8, and syntaxin-12/13, highlighting the dynamic nature of the synaptic proteome. nih.gov

Interactive Data Table: Summary of Proteomic Findings for IAA and Glutamate

| Compound/System | Organism/System | Key Upregulated/Enriched Proteins | Associated Biological Processes | Reference |

| Indole-3-acetic acid (IAA) | Pseudomonas sp. strain LY1 | Proteins involved in IAA degradation, Stress response proteins, Membrane-related proteins | IAA catabolism, Cellular stress mitigation, Membrane transport | nih.gov |

| Glutamatergic Organelles | Mouse Auditory Inner Hair Cells | VAMP-7, Syntaxin-7, Syntaxin-8, Syntaxin-12/13, SCAMP1, V-ATPase, SV2, PKCα | Synaptic vesicle-mediated trafficking, Presynaptic activity | nih.gov |

Future Research Directions and Unresolved Questions in Indole 3 Acetyl Glutamate Biology

Elucidating Species-Specific Metabolic Pathways of Indole-3-acetyl-glutamate

A primary unresolved issue is the extent to which the metabolic fate of IAA-Glu, as characterized in Arabidopsis, applies to other plant species, especially economically important crops. The conjugation of indole-3-acetic acid (IAA) with amino acids is catalyzed by GRETCHEN HAGEN 3 (GH3) enzymes. frontiersin.org In Arabidopsis, IAA-Glu is a principal substrate, along with IAA-Aspartate (IAA-Asp), for an inactivation pathway. frontiersin.org This pathway involves oxidation by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes to form 2-oxthis compound (oxIAA-Glu), which is then hydrolyzed to the inactive 2-oxindole-3-acetic acid (oxIAA). frontiersin.org

However, evidence suggests this pathway is not universal. For instance, studies indicate that the GH3-DAO pathway may not be the main route of IAA inactivation in non-flowering plants. frontiersin.org Furthermore, the dominant forms of conjugated IAA differ significantly between plant groups. While amide-linked conjugates like IAA-Glu represent a major fraction of the total IAA pool in dicots like Arabidopsis, monocots such as maize and rice predominantly utilize ester-linked conjugates, like indole-3-acetyl-myo-inositol, as the primary storage form of auxin. frontiersin.orgnih.gov

Recent comparative metabolomic studies have begun to map these differences. A study comparing Arabidopsis, pea (Pisum sativum), wheat (Triticum aestivum), and maize (Zea mays) revealed that oxidized IAA-amino acid conjugates were major metabolites in pea, whereas the glucose conjugate of oxIAA was dominant in Arabidopsis. nih.gov In rice, oxIAA-Glu was not detected in tissues but was found in the hydroponic medium after stress treatment, suggesting its formation and possible exudation. frontiersin.org These findings underscore the need for detailed, species-specific metabolic profiling to understand how different plants manage auxin homeostasis via the IAA-Glu pathway. Future research must focus on identifying the full complement of GH3 enzymes, DAO homologs, and hydrolases in various crop species and characterizing their substrate specificities and expression patterns to build comprehensive, species-aware models of auxin metabolism.

Table 1: Comparative Distribution of Major IAA Metabolite Groups in Seedlings of Different Plant Species

| Species | Plant Group | Dominant IAA Conjugate Type | Key Oxidized Metabolite | Reference |

| Arabidopsis thaliana | Dicot | Amide-linked (e.g., IAA-Asp, IAA-Glu) | oxIAA-glucose | nih.gov |

| Pisum sativum (Pea) | Dicot | Amide-linked | oxIAA-amino acids | nih.gov |

| Zea mays (Maize) | Monocot | Ester-linked (e.g., IAA-myo-inositol) | Not specified | frontiersin.org |

| Oryza sativa (Rice) | Monocot | Ester-linked | oxIAA-Asp | frontiersin.org |

Detailed Compartmentation of this compound Metabolism within Plant Cells and Tissues

A significant gap in our knowledge is the precise subcellular location where the synthesis, hydrolysis, and oxidation of IAA-Glu occur. nih.gov The compartmentation of metabolic pathways is a critical regulatory layer, allowing for independent control of opposing reactions and the sequestering of potent signaling molecules. researchgate.net While the GH3 enzymes responsible for IAA-Glu synthesis are generally presumed to be cytosolic, definitive experimental localization for many family members is lacking.

Conversely, several IAA-amino acid conjugate hydrolases in Arabidopsis have been localized to the endoplasmic reticulum (ER). oup.com This spatial separation of synthesis (cytosol) and hydrolysis (ER) implies the existence of transport mechanisms for IAA-Glu into the ER lumen. oup.com The co-localization of these hydrolases with auxin receptors and IAA-conjugated proteins within the ER suggests this organelle may be a central hub for regulating auxin homeostasis and biology, a hypothesis that requires rigorous testing. oup.com

Unresolved questions include:

Are specific GH3 enzymes targeted to organelles to create localized pools of IAA-Glu?

What transporters are responsible for moving IAA-Glu across the ER membrane?

Where does the oxidation of IAA-Glu to oxIAA-Glu occur? Is the DAO enzyme located in the same compartment as the GH3s or the hydrolases?

How does the distribution of these metabolites and enzymes differ across various tissues (e.g., roots, shoots, flowers) and even specific cell types to regulate localized developmental processes? biorxiv.org

Answering these questions will require advanced cell biology techniques, including high-resolution microscopy with fluorescently tagged enzymes and transporters, and subcellular fractionation coupled with sensitive mass spectrometry.

Signaling Roles of this compound and its Oxidized Metabolites

The prevailing model posits that both IAA-Glu and its oxidized derivative, oxIAA-Glu, are biologically inactive catabolites, functioning primarily to attenuate the auxin signal by depleting the pool of free, active IAA. nih.govnih.gov Studies have shown that oxIAA, the ultimate product of this pathway, has very little biological activity and does not induce the expression of auxin-responsive genes. nih.govoup.com Furthermore, unlike IAA, oxIAA is not transported from cell to cell via the polar auxin transport system. oup.comresearchgate.net

However, the possibility that these molecules possess novel, non-canonical signaling roles cannot be entirely dismissed. In biology, metabolites once considered inert end-products are sometimes found to have regulatory functions. Glutamate (B1630785) itself, beyond its central metabolic role, acts as a key signaling molecule in both plants and animals. oup.comnih.gov It is conceivable that IAA-Glu or oxIAA-Glu could interact with yet-unidentified receptors or binding proteins to modulate cellular processes independently of the primary auxin signaling pathway.

Future research should directly test the bioactivity of IAA-Glu and its metabolites in a range of assays beyond simple root elongation. For example:

Do these compounds alter gene expression profiles in a manner distinct from IAA?

Can they bind to proteins other than the TIR1/AFB auxin co-receptors?

Do they play a role in long-distance signaling or in mediating plant responses to specific environmental stresses?

Engineering Auxin Homeostasis via this compound Pathways for Crop Improvement

Manipulating the IAA-Glu metabolic pathway holds considerable promise for agricultural biotechnology. nih.gov The GH3 gene family, in particular, represents a powerful set of targets for genetically engineering auxin homeostasis to improve desirable crop traits. mdpi.comsciopen.com By modulating the expression of specific GH3 genes, it is possible to alter the levels of active IAA in a tissue-specific manner, thereby influencing plant architecture, development, and stress responses.

Several studies have demonstrated the potential of this approach:

Root Development: In Arabidopsis, knocking out multiple Group II GH3 genes leads to the accumulation of free IAA and severe developmental defects, including extremely short roots. biorxiv.org Conversely, treating carnation cuttings with a chemical inhibitor of GH3 enzymes improved adventitious rooting by preventing the conjugation and subsequent reduction of free IAA at the cutting base. frontiersin.org This suggests that down-regulating specific GH3s could enhance root system architecture for better nutrient and water uptake.

Stress Resistance: GH3 genes are responsive to various biotic and abiotic stresses. nih.gov Overexpression of certain GH3 genes has been shown to enhance resistance to pathogens in rice, likely by modulating the balance of auxin and other defense-related hormones like salicylic (B10762653) acid. nih.gov

Plant Architecture: Modifying GH3 expression can alter plant stature. For instance, overexpression of a specific GH3 gene in apple resulted in inhibited shoot and root development. sciopen.com Such modifications could be harnessed to create more compact plants suitable for high-density planting.

The primary challenge for crop improvement is the functional redundancy within the large GH3 gene family. mdpi.com Future research must focus on identifying the specific GH3 family members in crops like wheat, rice, and maize that have the most significant impact on traits of interest. Using precise gene-editing technologies like CRISPR/Cas9 to create targeted mutations in one or more GH3 genes will be essential for fine-tuning auxin levels to optimize yield, resource acquisition, and environmental resilience without causing detrimental pleiotropic effects. biorxiv.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying IAA-Glu in Arabidopsis tissues, and how do their sensitivities compare?

- Methodological Answer : IAA-Glu quantification requires high-sensitivity techniques due to its low steady-state levels (nmol/g fresh weight). Gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS) is widely used, as demonstrated by Tam et al. (2000), who achieved detection limits of ~0.1 pmol/mg tissue . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers improved throughput but may require derivatization for enhanced ionization. Pipette tip solid-phase extraction (PT-SPE) methods, adapted from cytokinin isolation protocols, can pre-conjugate samples to improve recovery rates .

Q. How do researchers validate the role of IAA-Glu in auxin homeostasis despite its low abundance?

- Methodological Answer : Mutant lines with disrupted IAA-Glu metabolism (e.g., iaaH overexpression or hydrolase-deficient mutants) are critical. For example, Tam et al. (2002) overexpressed bacterial indole-3-acetyl-L-aspartate hydrolase in Arabidopsis to study hydrolysis kinetics, revealing tissue-specific IAA-Glu turnover rates . Isotopic labeling (e.g., ¹³C-IAA feeding) coupled with pulse-chase experiments can trace IAA-Glu synthesis and degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in IAA-Glu hydrolysis rates between Arabidopsis and strawberry seedlings?

- Methodological Answer : Species-specific metabolic differences require comparative enzymology. Tang et al. (2018) identified distinct hydrolase isoforms in strawberry achenes by combining tissue-specific RNA-seq data with in vitro enzyme assays using recombinant proteins . Pharmacological inhibition (e.g., with hydrolase-specific inhibitors like NPA) and heterologous expression in model systems (e.g., yeast) can isolate species-specific enzymatic properties .

Q. How can spatial and temporal resolution of IAA-Glu distribution be achieved in planta?

- Methodological Answer : Near-infrared fluorescent nanosensors, as described in auxin spatial profiling studies, enable real-time tracking of IAA-Glu in root tips or vasculature . Microdissection techniques (e.g., laser-capture microdissection) paired with PT-SPE allow subcellular quantification in specific tissues (e.g., shoot apical meristems) .

Q. What integrative approaches elucidate the crosstalk between IAA-Glu and other auxin conjugates (e.g., IAA-Asp) under stress conditions?

- Methodological Answer : Multi-omics workflows (metabolomics, proteomics, transcriptomics) are essential. For instance, LC-MS/MS-based metabolite profiling under drought stress can quantify conjugate ratios, while co-expression networks identify genes (e.g., GH3 acyltransferase family) regulating conjugate dynamics . Genetic epistasis analysis in Arabidopsis double mutants (e.g., gh3.5/iaaL) dissects functional redundancy among conjugates .

Key Methodological Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.